Vitamin A2

vitamin A bioassay growth promotion nutritional biochemistry

Vitamin A2 (all-trans-3,4-didehydroretinol; CAS 79-80-1) is a naturally occurring retinoid distinguished from vitamin A1 (all-trans-retinol) by an additional conjugated double bond between carbons 3 and 4 of the β-ionone ring. This structural modification shifts its ultraviolet absorption maximum (λmax) to approximately 350 nm, compared with 325 nm for retinol, and alters its biological potency, metabolic handling, and spectral properties.

Molecular Formula C₂₀H₂₈O
Molecular Weight 284.4 g/mol
CAS No. 79-80-1
Cat. No. B023193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin A2
CAS79-80-1
Synonyms(all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2,4,6,8-nonatetraen-1-ol;  3,4-Dehydroretinol; all-trans- 3-Dehydroretinol;  Dehydroretinol;  Vitamin A2;  all-trans-3,4-Didehydroretinol; _x000B_
Molecular FormulaC₂₀H₂₈O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C
InChIInChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
InChIKeyXWCYDHJOKKGVHC-OVSJKPMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin A2 (CAS 79-80-1) Procurement Guide: Structural & Functional Baseline vs. Retinoid-Class Analogs


Vitamin A2 (all-trans-3,4-didehydroretinol; CAS 79-80-1) is a naturally occurring retinoid distinguished from vitamin A1 (all-trans-retinol) by an additional conjugated double bond between carbons 3 and 4 of the β-ionone ring [1]. This structural modification shifts its ultraviolet absorption maximum (λmax) to approximately 350 nm, compared with 325 nm for retinol, and alters its biological potency, metabolic handling, and spectral properties [2]. The compound is the predominant vitamin A form in freshwater fish and constitutes 20–25% of total retinoid content in human epidermis, with levels markedly elevated in hyperproliferative dermatoses such as psoriasis [1][3].

Why Retinol (Vitamin A1) Cannot Substitute for Vitamin A2 in Quantitative Bioanalytical & Differentiation Research


In-class substitution of vitamin A2 with retinol or its common esters (retinyl acetate, retinyl palmitate) fails because the two molecules differ fundamentally in spectral detectability, metabolic interconversion reversibility, and tissue-specific accumulation patterns. The A1→A2 conversion is a unidirectional, enzyme-catalyzed dehydrogenation that is not reversible in mammalian systems [1]; thus, administering retinol does not replicate the endogenous A2 pool. Moreover, vitamin A2 exhibits 120–130% of the growth-supporting bioactivity of retinol when dosed equimolarly in vivo, contradicting older estimates of approximately one-third activity [2]. These differences render retinol an unsuitable quantitative surrogate in any assay requiring A2-specific detection, metabolic tracing, or bioactivity calibration.

Vitamin A2 (79-80-1) Quantitative Differentiation Evidence vs. Closest Analogs


In Vivo Growth Bioactivity: Vitamin A2 Matches and Slightly Exceeds Retinol at Equimolar Dosing

In a direct head-to-head rat growth assay, 3,4-didehydroretinol (administered as 3,4-didehydroretinyl acetate) supported growth with 120–130% bioactivity relative to retinol (administered as retinyl acetate) when both were dosed equimolarly at 50 nmol/day [1]. This finding contradicts the older literature value of approximately one-third the biological activity of retinol and repositions vitamin A2 as a fully competent vitamin A form for supporting somatic growth [1].

vitamin A bioassay growth promotion nutritional biochemistry

UV Spectral Differentiation: λmax 350 nm vs. 325 nm Enables Unique Detection and Quantification

Vitamin A2 exhibits a UV absorption maximum (λmax) at 350 nm (ethanol; E1%1cm = 1455), whereas retinol (vitamin A1) absorbs maximally at 324–325 nm (ethanol; E1%1cm = 1835) [1][2]. This 25–26 nm bathochromic shift arises from the extended conjugation in the β-ionone ring and permits unambiguous spectrophotometric discrimination between the two compounds in mixed samples. The molar absorptivity difference (E1%1cm: 1455 vs. 1835) further means that vitamin A2 yields approximately 21% lower absorbance per unit mass at its λmax compared with retinol at its λmax [1][2].

spectrophotometry HPLC method development retinoid identification

Metabolic Irreversibility: A1→A2 Conversion Is Unidirectional, Ensuring Separate Endogenous Pools

In cultured human epidermal keratinocytes labeled with ³H-3,4-didehydroretinol, all recovered radioactivity remained associated with vitamin A2-related retinoids (3,4-didehydroretinol, its esters, and 3,4-didehydroretinoic acid); no label appeared in the retinol (A1) pool [1]. This demonstrates that the A2→A1 conversion does not occur in human skin cells. The forward reaction (A1→A2) is catalyzed by CYP27C1 in selected tissues but is absent or negligible in most mammalian cells, creating two metabolically isolated retinoid compartments [1][2].

retinoid metabolism keratinocyte biology isotopic tracing

Competitive Esterification Kinetics: Vitamin A2 Competes with Retinol for the Same Active Site in the Visual Cycle

In frog retinal pigment epithelium membrane preparations, the esterification of retinol to retinyl palmitate proceeded with an apparent Km of 10 µM and Vmax of 9.1 nmol/h/mg protein [1]. When 3,4-didehydroretinol was added at 20 µM, it acted as a competitive inhibitor of retinol esterification [1]. Reciprocal experiments confirmed that 3,4-didehydroretinol itself is esterified to 3,4-didehydroretinyl palmitate by the same enzyme system, and the formation of this ester decreased proportionally with increasing retinol concentration [1].

retinoid esterification visual cycle enzyme kinetics

Differential UVR Stability: Vitamin A2 Is Depleted 60% Less Than Retinol Upon Ultraviolet Irradiation in Human Skin Cells

When cultured human keratinocytes and melanocytes were exposed to combined UVA (360 mJ/cm²) and UVB (140 mJ/cm²) irradiation, cellular retinol concentration decreased instantaneously by approximately 50%, whereas 3,4-didehydroretinol concentration decreased by only approximately 20% [1]. This represents a 2.5-fold greater resistance of vitamin A2 to UV-induced depletion in human skin cells [1].

photobiology retinoid stability UV irradiation

Tissue-Specific Accumulation: DROL Concentrations Exceed Retinol in Freshwater Fish Liver

In North American farm-raised freshwater fish, liver concentrations of 3,4-didehydroretinol (DROL) ranged from 19.8–548.8 µg/g, substantially exceeding retinol (ROL) concentrations of 10.4–128.8 µg/g in the same tissue [1]. In fish feed, the relationship was inverted: DROL was lower (9.5–29.6 mg/kg) than ROL (26.9–79.2 mg/kg), indicating tissue-specific enrichment of vitamin A2 in liver [1]. In muscle, DROL and ROL concentrations were similar [1].

aquatic nutrition retinoid tissue distribution HPLC validation

High-Value Application Scenarios Where Vitamin A2 (79-80-1) Procurement Is Scientifically Justified


Quantitative Retinoid Profiling in Freshwater Fish and Aquatic Ecotoxicology Studies

Vitamin A2 is the dominant hepatic retinoid in freshwater fish, with liver concentrations exceeding those of retinol by up to 4.3-fold [1]. Any nutritional, toxicological, or ecological study measuring vitamin A status in fish must include an authentic vitamin A2 standard to avoid systematic under-quantification of total retinoid reserves. The validated HPLC method capable of resolving DROL, ROL, and 3-hydroxyretinol relies on the distinct λmax of 350 nm for unambiguous peak assignment [1].

Metabolic Tracing of Compartment-Specific Retinoid Flux in Human Epidermal Research

Because the A2→A1 conversion is absent in human keratinocytes, ³H-labeled vitamin A2 permits exclusive tracking of the A2 metabolic compartment—including esterification to 3,4-didehydroretinyl esters and oxidation to 3,4-didehydroretinoic acid—without confounding retroconversion to retinol [2][3]. This is critical for studies of retinoid homeostasis in psoriasis, where epidermal A2 levels are markedly elevated [4].

Visual Cycle and Retinoid Competition Research in Amphibian and Fish Models

In retinal pigment epithelium, vitamin A2 and retinol compete for the same esterification active site, with A2 acting as a competitive inhibitor [5]. Investigators studying the porphyropsin visual pigment system—where 3,4-didehydroretinal is the chromophore—must use authentic vitamin A2 as the substrate precursor, as the esterification kinetics and chromophore regeneration rates differ between the A1 and A2 systems [5].

UV Photobiology Research Requiring a Photostable Endogenous Retinoid Marker

Vitamin A2 exhibits approximately 2.5-fold greater resistance to UV-induced depletion than retinol in human skin cells (20% vs. 50% reduction) under combined UVA/UVB exposure [6]. This differential stability makes A2 a preferred endogenous reference retinoid in experiments where UV irradiation is applied, and the A2:retinol depletion ratio can serve as a quantitative biomarker of cutaneous UV damage [6].

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